molecular formula C9H10FIO3 B14039105 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene

Cat. No.: B14039105
M. Wt: 312.08 g/mol
InChI Key: IJWAUJYDBXQYCR-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with methoxy groups at positions 1 and 4, an iodine atom at position 2, and a fluoromethoxy group (-OCH₂F) at position 6. Its molecular formula is C₉H₁₀FIO₃, with a molecular weight of 328.08 g/mol.

Synthetic routes for analogous compounds (e.g., benzimidazoles with halogen and alkoxy substituents) often involve multi-step procedures, such as nitro-group reduction using SnCl₂·2H₂O in ethanol under reflux, followed by condensation reactions with aldehydes in DMF at 120°C under nitrogen . While direct synthesis data for this compound is absent in the provided evidence, its structural analogs suggest that similar methods, adjusted for iodine and fluoromethoxy reactivity, may apply.

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

1-(fluoromethoxy)-3-iodo-2,5-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-6-3-7(11)9(13-2)8(4-6)14-5-10/h3-4H,5H2,1-2H3

InChI Key

IJWAUJYDBXQYCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)I)OC)OCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethylating agents under controlled conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, the compound’s biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, through binding interactions and subsequent modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene and related aromatic compounds.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene 1,4-OCH₃; 2-I; 6-OCH₂F C₉H₁₀FIO₃ 328.08 High reactivity (iodine as leaving group); moderate lipophilicity
2-Iodo-1,4-dimethoxybenzene 1,4-OCH₃; 2-I C₈H₉IO₂ 264.06 Simpler structure; lacks fluoromethoxy group; used in coupling reactions
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene 1,4-Br; 2-OCHF₂; 6-OCF₃ C₈H₃Br₂F₅O₂ 412.92 High halogen content; increased electronegativity; potential medicinal intermediate
1,4-Bis(2-fluoroethoxy)benzene 1,4-OCH₂CH₂F C₁₀H₁₂F₂O₂ 202.20 Symmetric fluoroethoxy groups; lower molecular weight; enhanced solubility in polar solvents

Key Comparisons:

Substituent Effects on Reactivity :

  • Iodine vs. Bromine : The iodine atom in the target compound (vs. bromine in ’s analog) enhances its suitability as a substrate for metal-catalyzed cross-coupling reactions due to iodine’s superior leaving-group ability .
  • Fluoromethoxy (-OCH₂F) vs. Trifluoromethoxy (-OCF₃) : The fluoromethoxy group in the target compound provides moderate electronegativity and lower steric hindrance compared to trifluoromethoxy, which may improve synthetic accessibility .

Synthetic Complexity :

  • The target compound’s synthesis likely requires careful handling of the fluoromethoxy group, which is less stable under acidic or high-temperature conditions compared to methoxy or ethoxy groups. Analogous benzimidazole syntheses (–3) employ SnCl₂-mediated reductions and DMF-based condensations, suggesting that similar protocols, optimized for iodine and fluorine compatibility, may apply .

Solubility: Symmetric fluoroethoxy substituents in 1,4-Bis(2-fluoroethoxy)benzene improve solubility in polar organic solvents relative to the asymmetric, iodine-containing target compound .

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